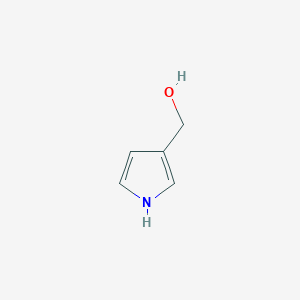

1H-Pyrrole-3-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-4-5-1-2-6-3-5/h1-3,6-7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBJJBPSKBSJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Pyrrole 3 Methanol and Its Derivatives

Classical and Contemporary Synthetic Routes to the Pyrrole (B145914) Moiety

The synthesis of the pyrrole core is a foundational aspect of organic chemistry, with numerous named reactions developed to afford access to this important heterocycle. These routes can be broadly categorized into the direct modification of pyrrole precursors or the cyclization of acyclic starting materials.

Reduction of Pyrrole Carbaldehyde Precursors to 1H-Pyrrole-3-methanol

A direct and common method for the synthesis of this compound and its derivatives is the chemical reduction of a corresponding pyrrole-3-carbaldehyde precursor. This transformation specifically targets the aldehyde functional group, converting it to a primary alcohol without altering the aromatic pyrrole ring.

The choice of reducing agent is critical for the success of this reaction. Mild reducing agents are generally preferred to avoid over-reduction or reaction with other sensitive functional groups that may be present on the pyrrole ring or its substituents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose, often in an alcoholic solvent like methanol (B129727) or ethanol. wikipedia.orgrgmcet.edu.inuctm.edu The reaction is typically performed at reduced temperatures (e.g., 0–5°C) to control its rate and enhance selectivity. wikipedia.org Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of this transformation, though its higher reactivity requires more stringent reaction conditions. rgmcet.edu.inuctm.edu

A notable application of this method is seen in the synthesis of various substituted pyrrole-3-methanols. For instance, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is effectively reduced to 5-(2-fluorophenyl)-1H-pyrrole-3-methanol using NaBH₄ in methanol. wikipedia.orgrgmcet.edu.in Another documented procedure involves a one-pot sequence where a Mannich reaction and cyclization is followed by a NaBH₄ reduction to directly yield pyrrole-3-methanol derivatives. organic-chemistry.org

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective; widely used for reducing aldehydes and ketones. | wikipedia.orguctm.eduorganic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ethers (e.g., THF, Diethyl ether) | Strong, non-selective reducing agent; requires anhydrous conditions. | rgmcet.edu.inuctm.edu |

Cyclization Reactions for Pyrrole Ring Construction

The construction of the pyrrole ring itself is a cornerstone of heterocyclic chemistry, with several classical methods providing pathways to substituted pyrroles that can serve as precursors to this compound.

The Paal-Knorr synthesis is a fundamental reaction for forming five-membered heterocycles, including pyrroles. organic-chemistry.org The standard method involves the condensation of a 1,4-dicarbonyl compound with an excess of ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgrsc.org The reaction mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

While synthetically valuable, the traditional Paal-Knorr reaction can be limited by the need for harsh conditions, such as prolonged heating in acid, which may not be compatible with sensitive substrates. sioc-journal.cn To overcome these limitations, numerous modifications have been developed. These variants often employ catalysts to promote the reaction under milder conditions. Examples include the use of Lewis acids, Brønsted acids, and metal-based catalysts like bismuth nitrate (B79036) or iron(III) chloride. sioc-journal.cn Modern protocols also explore greener reaction media, such as water or solvent-free conditions, often facilitated by heterogeneous catalysts like silica (B1680970) sulfuric acid.

| Catalyst/Condition | Advantage | Reference |

|---|---|---|

| Bismuth Nitrate (Bi(NO₃)₃) | Increased yields and reaction rates. | |

| Iron(III) Chloride (FeCl₃) | Allows reaction in water under mild conditions. | |

| Silica Sulfuric Acid | Heterogeneous, reusable catalyst for solvent-free reactions. | |

| Microwave Irradiation | Accelerates reaction rates. |

The Hantzsch pyrrole synthesis is another classic method that constructs the pyrrole ring from three components: a β-ketoester, an α-haloketone, and ammonia or a primary amine. This reaction is particularly useful for producing pyrroles with ester functionalities, such as pyrrole-3-carboxylic acid esters, which are direct precursors to this compound via reduction.

The versatility of the Hantzsch synthesis has been expanded through various modifications. For instance, extensions of the method allow for the synthesis of a range of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acid esters. Significant advancements include the development of one-pot, continuous flow syntheses. In one such protocol, the hydrobromic acid (HBr) generated as a byproduct during the Hantzsch cyclization is utilized in situ to hydrolyze a tert-butyl ester group, yielding the corresponding pyrrole-3-carboxylic acid directly in a single microreactor. This approach streamlines the synthesis and improves efficiency, making it attractive for creating libraries of biologically relevant compounds. Solid-phase synthesis variations have also been reported, yielding pyrrole-3-carboxamides.

| Protocol | Starting Materials | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Classical Hantzsch | β-ketoester, α-haloketone, amine/ammonia | Pyrrole-3-carboxylic acid esters | Fundamental three-component reaction. | |

| Continuous Flow | tert-butyl acetoacetate, amine, α-bromoketone | Pyrrole-3-carboxylic acids | In situ hydrolysis of ester by HBr byproduct. | |

| Solid-Phase Synthesis | Polymer-bound enaminone, α-bromoketone | Pyrrole-3-carboxamides | Facilitates purification and library synthesis. |

The Knorr pyrrole synthesis traditionally involves the condensation of an α-amino-ketone with a ketone or ester that has an active methylene (B1212753) group. The archetypal Knorr reaction yields polysubstituted pyrroles, such as the eponymous "Knorr's Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate), which does not have the substitution pattern required for a straightforward conversion to a 3-hydroxymethyl derivative. The α-amino-ketone starting materials are often unstable and are typically prepared in situ from the corresponding ketone oxime, which is reduced with reagents like zinc dust in acetic acid.

Despite the typical substitution pattern, modifications and specific applications of the Knorr synthesis have been developed to afford different substitution patterns. Of particular relevance is the reported use of a Knorr-type synthetic method to prepare 3-acetyl-substituted pyrrole derivatives. A 3-acetyl group can be readily reduced to a 3-(1-hydroxyethyl) group, or if the starting materials are chosen appropriately, could provide a route to precursors of this compound. This application demonstrates the adaptability of the Knorr synthesis beyond its most common outcomes.

[3+2] Cycloaddition reactions represent a powerful and convergent strategy for constructing five-membered rings, including pyrroles. These methods involve the reaction of a three-atom component with a two-atom component.

A prominent example is the Van Leusen pyrrole synthesis, which is a [3+2] cycloaddition between p-tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene (a Michael acceptor). This reaction is particularly valuable as it can directly produce 3-substituted or 3,4-disubstituted pyrroles. The TosMIC reagent serves as a 3-atom synthon, and its reaction with various activated alkenes under basic conditions provides a versatile route to the pyrrole core.

Another significant [3+2] annulation strategy for the direct synthesis of the target molecule and its derivatives has been reported. A microwave-assisted, aminocatalyzed reaction between α-iminonitriles and succinaldehyde (B1195056), followed by an in situ reduction, yields substituted pyrrole-3-methanols in a one-pot procedure. organic-chemistry.org This method is highly efficient and demonstrates a modern approach to assembling the final product directly.

Other cycloaddition strategies, such as the Barton-Zard reaction, also contribute to the synthesis of pyrroles. This reaction involves the condensation of a nitroalkene with an α-isocyanide, typically an isocyanoacetate, to form pyrrole-2-carboxylates. While the primary product has a different substitution pattern, it highlights the broad utility of cycloaddition chemistry in this field.

| Named Reaction/Strategy | Key Reagents | Typical Product | Reference |

|---|---|---|---|

| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), Michael acceptor | 3-Substituted or 3,4-disubstituted pyrroles | |

| Microwave-assisted [3+2] Annulation | α-Iminonitrile, Succinaldehyde, NaBH₄ | Pyrrole-3-methanols | organic-chemistry.org |

| Barton-Zard Reaction | Nitroalkene, Isocyanoacetate | Pyrrole-2-carboxylates |

Multicomponent Reaction Approaches for Pyrrole-3-methanol Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules like pyrrole-3-methanols. researchgate.netrsc.org These reactions are highly valued in modern synthetic chemistry for their ability to construct intricate heterocyclic scaffolds in a convergent manner. researchgate.net

A notable strategy involves the sequential multicomponent synthesis of highly substituted pyrrole-3-carboxaldehydes, which are immediate precursors to pyrrole-3-methanols. researchgate.netnih.gov This one-pot protocol can proceed via a proline-catalyzed direct chemoselective Mannich reaction-cyclization between a 1,4-ketoaldehyde (like succinaldehyde) and in-situ generated imines, followed by an oxidative aromatization step. researchgate.netnih.gov The resulting aldehyde is then reduced to the corresponding methanol. For instance, the reaction of α-iminonitriles with succinaldehyde can be catalyzed by an amine, proceeding through a Mannich reaction-cyclization-dehydrocyanation sequence, followed by a reduction with sodium borohydride (NaBH₄) to yield the final pyrrole-3-methanol derivative. researchgate.netrsc.org

Another MCR approach for synthesizing related polysubstituted pyrroles involves the reaction of β-dicarbonyl compounds, amines, and α,β-unsaturated aldehydes. researchgate.net These methods highlight the versatility of MCRs in generating a diverse range of pyrrole structures by varying the individual components. researchgate.netmdpi.com

Table 1: Examples of Multicomponent Reactions for Pyrrole Precursors

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Intermediate Product | Reference |

|---|---|---|---|---|---|

| Ar/HetAr-aldehyde | p-Anisidine | Succinaldehyde | 1. Proline, DMSO, rt; 2. IBX, 70 °C | N-Arylpyrrole-3-carbaldehyde | nih.gov |

| α-Iminonitrile | Succinaldehyde | - | 1. L-proline, MW; 2. NaBH₄ | Substituted pyrrole-3-methanol | researchgate.netrsc.org |

| β-Dicarbonyl Compound | Primary Amine | α,β-Unsaturated Aldehyde | Ru-catalysis | Polysubstituted pyrrole | researchgate.net |

Advanced Synthetic Approaches for Efficient Production

To meet the demands for more efficient, scalable, and environmentally benign processes, several advanced synthetic methodologies have been developed for producing this compound and its derivatives.

One-Pot Preparation Methods for this compound Derivatives

Similarly, N-arylpyrrole-3-carbaldehydes can be synthesized in a one-pot, three-step sequence involving in-situ imine formation, a proline-catalyzed Mannich reaction with succinaldehyde, and subsequent IBX-mediated oxidative aromatization. nih.gov For industrial applications, methods such as the one-pot synthesis from 2-(2-fluorobenzoyl) malononitrile (B47326) using sequential catalytic hydrogenation steps with catalysts like palladium on carbon and Raney nickel are considered efficient and scalable. These methods streamline the production of key pyrrole intermediates, making them more cost-effective and sustainable.

Continuous Flow Synthesis for Scalability and Reproducibility

Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in efficiency, safety, atom economy, and scalability. syrris.comcore.ac.uk This methodology has been successfully applied to the synthesis of pyrrole-3-carboxylic acids, which are closely related to pyrrole-3-methanols. syrris.comnih.gov

A reported one-step continuous flow process allows for the synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and α-bromoketones. nih.govscispace.com In this setup, the Hantzsch pyrrole synthesis occurs within a microreactor, and the hydrogen bromide (HBr) byproduct is utilized in-situ to hydrolyze the tert-butyl ester, yielding the carboxylic acid in a single, uninterrupted process. nih.govscispace.com This approach avoids the need for isolating intermediates, which is often required in traditional batch syntheses. nih.govscispace.com The ability to scale up production has been demonstrated by producing gram quantities of material in a few hours, highlighting the method's utility for generating useful amounts for further synthetic manipulation. syrris.comnih.gov The development of such flow processes is crucial for the pharmaceutical industry's move towards more efficient and cost-effective manufacturing. core.ac.uk

Table 2: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

| Starting Materials | Reaction Type | Key Feature | Product | Reference |

|---|---|---|---|---|

| tert-Butyl acetoacetates, amines, α-bromoketones | Hantzsch Reaction | In-situ hydrolysis of t-butyl ester by HBr byproduct in a microreactor. | Pyrrole-3-carboxylic acids | nih.govscispace.com |

| tert-Butyl 3-aminobut-2-enoate, α-bromoketones | Hantzsch Reaction | Flow synthesis of N-unsubstituted pyrrole-3-carboxylic acids. | 1H-Pyrrole-3-carboxylic Acids | nih.gov |

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in medicinal chemistry for its ability to dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. rsc.org The synthesis of pyrrole-3-methanols has benefited significantly from this technology.

A rapid and highly efficient synthesis of substituted pyrrole-3-methanols from α-iminonitriles and succinaldehyde is achieved under microwave irradiation. researchgate.netrsc.org In the presence of L-proline as a catalyst and a polar solvent like DMSO, which effectively absorbs microwave energy, the reaction time can be reduced to under an hour, with yields ranging from 50–75%. rsc.org This method proceeds through an aminocatalyzed [3+2] annulation followed by reduction. rsc.org The use of microwaves has also been applied to other pyrrole syntheses, such as the Clauson–Kaas reaction, demonstrating the broad applicability of this technique for creating nitrogen-containing heterocycles. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| α-Iminonitriles + Succinaldehyde → Pyrrole-3-methanol | Conventional | Several hours | Moderate | rsc.org |

| Microwave | < 1 hour | 50-75% | rsc.org | |

| 2,5-Dialkoxytetrahydrofurans + Amines (Clauson-Kaas) | Conventional | Longer reaction times, harsh conditions | Lower | rsc.org |

| Microwave | Shorter reaction times | 69-91% | rsc.org |

Organocatalytic and Transition Metal-Catalyzed Methodologies

Both organocatalysis and transition metal catalysis offer powerful and distinct strategies for the synthesis of pyrrole scaffolds, providing access to a wide range of derivatives under mild and selective conditions.

Organocatalytic Approaches: Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of green chemistry and efficient synthesis. researchgate.net In the context of pyrrole synthesis, amino acids like L-proline have proven to be effective catalysts. Proline catalyzes the direct Mannich reaction between in-situ generated imines and succinaldehyde, a key step in a one-pot sequence to produce pyrrole-3-carbaldehydes, the precursors to this compound. researchgate.netnih.gov This organocatalytic step is often part of a cascade or tandem reaction sequence. rsc.org Other organocatalysts, such as chitosan, have been used in four-component reactions to afford substituted pyrroles under solvent-free and microwave-irradiated conditions. rsc.org Recent advances also include room-temperature cyclization of α,β-unsaturated aldehydes with phenacyl azides, an atom-economical approach that avoids harsh conditions. vulcanchem.com

Transition Metal-Catalyzed Methodologies: Transition metals are widely used to catalyze the formation of pyrroles through various mechanisms, including cyclizations and cross-coupling reactions. organic-chemistry.org A range of metals such as copper, nickel, rhodium, palladium, and zinc have been employed. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, zinc iodide (ZnI₂) or rhodium complexes can catalyze the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org Copper-catalyzed aerobic oxidative coupling of diols and primary amines provides another route to N-substituted pyrroles. organic-chemistry.org Bimetallic catalyst systems, such as Ru/Pt, have been used in the [2+2+1] synthesis of pyrroles from propargylic alcohols, enolizable ketones, and anilines. nih.gov These metal-catalyzed methods are valued for their high efficiency and tolerance of a broad range of functional groups. organic-chemistry.org

Table 4: Overview of Catalytic Methodologies for Pyrrole Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Substrates | Reference |

|---|---|---|---|---|

| Organocatalysis | L-Proline | Mannich Reaction/Cyclization | Aldimines and Succinaldehyde | researchgate.netnih.gov |

| Organocatalysis | Chitosan | Four-component reaction | 1,3-dicarbonyls, amines, aldehydes, nitromethane | rsc.org |

| Transition Metal | ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Denitrogenative Annulation | Dienyl azides | organic-chemistry.org |

| Transition Metal | Cu/ABNO | Aerobic Oxidative Coupling | Diols and primary amines | organic-chemistry.org |

| Transition Metal | Ru/Pt bimetallic system | [2+2+1] Cycloaddition | Propargylic alcohols, ketones, anilines | nih.gov |

Biocatalytic Synthesis Approaches

Biocatalysis, the use of natural catalysts like enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.netacs.org While direct biocatalytic routes to this compound are still emerging, the principles of biocatalysis can be applied to key steps in its synthesis. The development of biocatalytic methods for substituted pyrroles is a growing field of interest. researchgate.net

Enzymes such as alcohol dehydrogenases (ADHs) are particularly relevant. They are used for the reduction of ketones and aldehydes to produce chiral alcohols, often with high enantioselectivity. acs.org An ADH could be employed for the final step in the synthesis of this compound, converting a pyrrole-3-carbaldehyde precursor into the desired alcohol. This approach is exemplified by the industrial synthesis of statin side chains, where ADHs perform crucial reduction steps. acs.org

Furthermore, biocatalytic "hydrogen-borrowing" cascades, which use a combination of enzymes (e.g., ADH and amine dehydrogenase) in a one-pot sequence, represent a sophisticated approach for converting alcohols into chiral amines. acs.org Lipases are another class of versatile enzymes used for kinetic resolutions to produce enantiopure alcohols and esters, which can serve as chiral building blocks for more complex molecules. acs.orgmdpi.com The application of these enzymatic methods could pave the way for efficient and highly selective syntheses of chiral this compound derivatives.

Table of Compounds

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is a important area of research, driven by the need to develop more sustainable and environmentally friendly chemical processes. researchgate.net Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. semanticscholar.org Key strategies in this field include the use of renewable feedstocks, the development of catalyst-free and solvent-free reaction conditions, and the application of alternative energy sources like microwave irradiation. semanticscholar.orgresearchgate.net

Recent advancements have highlighted several successful applications of these principles in pyrrole synthesis. For instance, researchers have developed methods that utilize biosourced materials, such as 3-hydroxy-2-pyrones, which can be derived from renewable sources, to produce N-substituted pyrrole carboxylic acid derivatives. acs.org These reactions can be performed under sustainable conditions, such as without solvents at moderate temperatures or in aqueous solutions, leading to high yields of the desired products. acs.org

Another key aspect of green chemistry is the use of environmentally benign catalysts. Iron, being an abundant and non-toxic metal, has been successfully employed as a catalyst for the synthesis of substituted pyrroles. acs.org Similarly, molecular sieves have been used as catalysts in the synthesis of pyrrole derivatives, offering a recyclable and environmentally friendly alternative to traditional catalysts. bohrium.com The use of such catalysts not only reduces the environmental impact but also often simplifies the purification process. bohrium.com

The choice of solvent is another critical factor in green synthesis. The replacement of conventional volatile organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions, significantly reduces the environmental footprint of the synthesis. semanticscholar.org For example, the synthesis of certain pyrrole derivatives has been achieved in aqueous media or in a mixture of water and ethanol, which are considered green solvents. semanticscholar.orgacs.org

Furthermore, energy efficiency is a core principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various pyrrole derivatives, including those with a pyrrole-3-methanol scaffold. researchgate.net

The following table summarizes various green chemistry approaches applied to the synthesis of pyrrole derivatives, highlighting the diversity of strategies being explored to make the production of these important compounds more sustainable.

| Green Chemistry Principle | Application in Pyrrole Synthesis | Key Findings & Advantages |

| Use of Renewable Feedstocks | Synthesis of N-alkyl-pyrrolecarboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones. acs.org | Reactions can be performed without solvents or in water-methanol solutions at mild temperatures, achieving good to high yields. acs.org |

| Benign Catalysts | Iron-catalyzed synthesis of substituted pyrroles. acs.org | Utilizes an abundant, non-toxic metal catalyst. acs.org |

| Benign Catalysts | Molecular sieves as catalysts for the synthesis of aryl pyrrole derivatives. bohrium.com | Employs a recyclable and environmentally friendly catalyst, leading to satisfactory yields. bohrium.com |

| Green Solvents | Use of water or water-ethanol mixtures in the synthesis of pyrrole derivatives. semanticscholar.orgacs.org | Replaces hazardous organic solvents, reducing environmental impact. semanticscholar.org |

| Energy Efficiency | Microwave-assisted synthesis of pyrrole-3-methanols and other derivatives. researchgate.netresearchgate.net | Offers faster reactions, higher yields, and improved purity compared to conventional methods. researchgate.net |

| Process Intensification | One-pot synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-methanol. | Simplifies operations, reduces waste, and is cost-effective and scalable. |

| Process Intensification | Continuous flow synthesis of pyrrole-3-carboxylic acids. nih.gov | Highly efficient, atom economical, and reduces waste streams. nih.gov |

These examples demonstrate a clear trend towards the integration of green chemistry principles in the synthesis of this compound and its derivatives. The ongoing research in this area is crucial for the development of sustainable chemical manufacturing processes with reduced environmental impact. researchgate.net

Reactivity and Mechanistic Investigations of 1h Pyrrole 3 Methanol and Its Derivatives

Fundamental Reactivity of the Pyrrole-3-methanol System

The fundamental reactivity of the 1H-Pyrrole-3-methanol system is primarily dictated by the electronic characteristics of the pyrrole (B145914) ring. The pyrrole nucleus is an electron-rich aromatic heterocycle. This is a consequence of the nitrogen atom's lone pair of electrons participating in the π-electron system, creating a delocalized 6-π-electron aromatic sextet. uobaghdad.edu.iq This electron-rich nature makes the pyrrole ring significantly more reactive towards electrophilic aromatic substitution than benzene, allowing for reactions to proceed with milder reagents. uobaghdad.edu.iq

Furthermore, the pyrrole system is sensitive to strong acids. Protonation can occur at a carbon atom, disrupting the aromaticity and leading to polymerization, which makes the molecule unstable under such conditions. uobaghdad.edu.iq The reactivity is also influenced by oxidation processes, where reactions such as OH addition can serve as an entry pathway to more complex chemical transformations. kaust.edu.sa

**3.2. Detailed Mechanistic Studies of Transformation Reactions

Detailed Mechanistic Studies of Transformation Reactions

Elucidation of Borohydride (B1222165) Reduction Pathways

Sodium borohydride (NaBH₄) is a versatile reducing agent frequently employed in the synthesis and modification of pyrrole derivatives, including the formation of the hydroxymethyl group in this compound from a precursor like an aldehyde or ester. researchgate.netnih.gov While NaBH₄ is known as a mild reagent that readily reduces aldehydes and ketones, its reaction with esters is typically much slower. nih.gov

However, in alcoholic solvents like methanol (B129727), the reactivity of NaBH₄ towards esters is enhanced. nih.gov Mechanistic studies have revealed that the solvent plays a direct role in the reduction process. Research on the NaBH₄/methanol system has shown that a catalytic amount of sodium methoxide (B1231860) (NaOMe) can stabilize NaBH₄ solutions, preventing rapid solvent-induced decomposition and allowing for the efficient reduction of esters at room temperature. acs.org

Further investigation into this stabilized system using ¹¹B NMR spectroscopy has led to the postulation that the active reducing species is not NaBH₄ itself, but rather monomethoxyborohydride (NaBH₃OMe), which forms in situ. acs.org Computational studies support this hypothesis, calculating the activation barrier for the hydride transfer from the [BH₃(OMe)]⁻ anion to a model ester (methyl benzoate) to be a feasible 18.3 kcal/mol. acs.org This pathway highlights a more complex mechanism than a direct hydride transfer from borohydride, involving activation through solvent interaction.

The selectivity of borohydride reductions can also be influenced by the heterocyclic structure. For instance, in the reduction of certain pyrrole-dicarboxylates, the pyrrole nitrogen may play a role in complexing with the reducing agent, thereby directing the regioselectivity of the reduction. nih.gov

Insights into Cycloaddition and Cycloreversion Mechanisms

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems from pyrrole precursors. The pyrrole ring in this compound and its derivatives can participate in various cycloaddition modes, often through the formation of reactive intermediates that overcome the inherent aromaticity of the ring.

One significant pathway is the [3+2] cycloaddition involving azomethine ylides. These ylides can be generated from the condensation of α-amino acid esters with aldehydes. The resulting dipole then reacts with a dipolarophile, such as a maleimide, to form a pyrrolidine-fused ring system. rsc.org A proposed mechanism for the formation of pyrrole and pyrrolizine derivatives involves the generation of an N-C dipole intermediate which then undergoes cycloaddition with a dipolarophile to yield a spiro intermediate, ultimately leading to the final product. researchgate.net

Pyrrole-methanol derivatives are also key precursors for generating reactive 2-methide-2H-pyrroles (also known as azafulvenes). nih.gov Similar to their indole (B1671886) counterparts, pyrrole-2-carbinols can undergo facile dehydration in the presence of a Brønsted acid catalyst. This generates a highly reactive azafulvene intermediate which can be trapped in cycloaddition reactions. For example, an organocatalytic, enantioselective [6+2] cycloaddition of these in situ generated azafulvenes with aryl enols (formed from aryl acetaldehydes) provides a direct route to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov

Diels-Alder [4+2] cycloadditions are another class of reactions studied with pyrrole derivatives. A mechanistic study of the reaction between 2-nitro-1H-pyrrole and isoprene (B109036), using Density Functional Theory (DFT), characterized the pyrrole as the nucleophile and the isoprene as the electrophile. researchgate.net Topological analysis of the electron localization function (ELF) along the reaction coordinate for the most favorable pathway indicated a non-concerted, two-stage, one-step molecular mechanism. researchgate.net

Mechanistic Aspects of Dearomatization Reactions

Dearomatization reactions convert flat, aromatic pyrrole rings into three-dimensional, saturated, or partially saturated structures, providing access to valuable spirocyclic and polycyclic scaffolds. researchgate.netrsc.org These transformations are often catalyzed by transition metals, such as iridium and palladium.

In palladium-catalyzed intermolecular asymmetric allylic dearomatization, mechanistic studies have provided key insights into the reaction's high regio- and enantioselectivity. acs.org DFT calculations have shown that the nucleophilic attack of the pyrrole ring on the palladium-allyl complex occurs at the C2 position. This regioselectivity is explained by the distribution of the Highest Occupied Molecular Orbital (HOMO) of the pyrrole, with the reaction favoring the site where the HOMO has the most significant distribution. acs.org Interestingly, these studies also suggest that, contrary to common assumptions in Pd-catalyzed asymmetric allylic substitutions, steric interactions between the pyrrole nucleophile and the chiral ligand are not the dominant factor in controlling enantioselectivity. acs.org

Iridium-catalyzed asymmetric dearomatization reactions have also been successfully employed. rsc.org Intramolecular allylic alkylation of pyrroles tethered to an allylic carbonate can generate spiro-2H-pyrrole derivatives with high enantiomeric excess. rsc.org

Another approach is the copper(I)-catalyzed enantioselective borylative dearomatization of pyrroles. acs.org This reaction involves the regio- and enantioselective addition of a borylcopper(I) species to a pyrrole-2-carboxylate. This is followed by a diastereoselective protonation of the resulting copper(I) enolate, which yields pyrrolidine-type allylboronates, effectively breaking the aromaticity of the initial pyrrole ring. acs.org

Stereoelectronic Effects and Substituent Influence on Reactivity

The reactivity of the this compound system is profoundly influenced by stereoelectronic effects and the nature of other substituents on the pyrrole ring. Stereoelectronic effects refer to the influence of a molecule's spatial arrangement of orbitals on its reactivity.

The electron-rich nature of the pyrrole ring is the dominant electronic factor, predisposing it to electrophilic attack. The position and electronic properties (electron-donating vs. electron-withdrawing) of substituents determine the precise outcome of these reactions. The inherent α-directing effect of the pyrrole heteroatom is a primary consideration. uobaghdad.edu.iq However, a pre-existing substituent will modulate this effect. For example, if a strong electron-withdrawing group is present on the ring, it will deactivate the ring towards electrophilic substitution and direct incoming electrophiles to a position meta to itself (e.g., C4 if the group is at C2). uobaghdad.edu.iq

The hydroxymethyl group at the C3 position of this compound is generally considered to be a weakly activating, ortho-, para-directing group in classical aromatic systems. In the context of the pyrrole ring, its electronic influence will affect the electron density at the other ring positions, thereby influencing the site of further substitution.

Moreover, the spatial orientation of functional groups can have a significant impact on their electronic properties. Studies on related heterocyclic systems like piperidines have shown that polar substituents, such as hydroxyl groups, are substantially more electron-withdrawing when positioned equatorially compared to axially. scilit.com This effect is attributed to differences in charge-dipole interactions between the substituent and the rest of the molecule. While the pyrrole ring is planar, the conformational properties of derivatives and the orientation of substituents in non-planar intermediates or transition states can play a crucial role in determining reaction pathways and rates. For instance, in dearomatization reactions, the stereochemistry of the newly formed sp³ centers is a direct consequence of the stereoelectronic interactions during the transition state. acs.org

Spectroscopic Characterization and Analytical Methodologies for 1h Pyrrole 3 Methanol Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1H-Pyrrole-3-methanol and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a substituted this compound, such as 5-(2-fluorophenyl)-1H-pyrrole-3-methanol, distinct signals corresponding to the different protons can be observed. Aromatic protons typically appear in the downfield region (δ 6.8–7.6 ppm). The proton of the pyrrole (B145914) NH group is often observed as a broad signal at a lower field (around δ 10.2 ppm), a characteristic feature of pyrrole and its derivatives. libretexts.org The protons of the methanol (B129727) group (CH₂OH) are expected to resonate at approximately δ 4.5 ppm. The chemical shifts of the pyrrole ring protons are sensitive to the solvent used and the nature of the substituents present on the ring. ipb.pt Electron-withdrawing groups tend to shift the signals of the α-protons downfield. ipb.pt

Interactive Data Table: Typical ¹H NMR Chemical Shifts for a Substituted this compound Derivative

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8–7.6 |

| Pyrrole NH | ~10.2 |

| Methanol CH₂ | ~4.5 |

Note: Chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Applications

Vibrational spectroscopy, particularly Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in this compound compounds. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound derivatives include:

N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the pyrrole ring. researchgate.net

O-H Stretching: A broad band, also in the 3200-3600 cm⁻¹ region, arising from the hydroxyl group of the methanol substituent. This band often overlaps with the N-H stretch.

C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds are typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ range.

C-O Stretching: The stretching vibration of the C-O bond in the methanol group is typically found in the 1000-1200 cm⁻¹ region.

FTIR spectroscopy offers higher resolution and sensitivity compared to traditional IR spectroscopy, allowing for more detailed analysis of the vibrational spectrum. The presence and position of these characteristic bands provide strong evidence for the presence of the pyrrole ring and the methanol functional group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the chromophoric system of this compound and its derivatives. The pyrrole ring is an aromatic heterocycle and, as such, exhibits characteristic UV absorption bands. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents attached to the pyrrole ring and the solvent used.

The electronic spectrum provides information about the extent of conjugation in the molecule. The introduction of substituents can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), as well as changes in the absorption intensity. This technique is particularly useful for quantitative analysis and for monitoring reactions involving changes in the chromophoric system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound compounds. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements. researchgate.net This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. researchgate.net This is a critical step in confirming the identity of a newly synthesized compound or an unknown impurity.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The way the molecule breaks apart upon ionization can reveal the connectivity of its different components, corroborating the structure determined by NMR.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound derivatives and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. In HPLC, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its differential partitioning between the stationary phase and a liquid mobile phase.

A common setup for the analysis of pyrrole derivatives involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The purity of the sample is determined by the presence of a single major peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives.

Development of Novel Analytical Methodologies for Pyrrole-3-methanol Detection

The ongoing research and application of this compound and its derivatives necessitate the development of new and improved analytical methods for their detection and quantification. This includes the development of more sensitive and selective chromatographic methods, as well as the application of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). ijpras.com LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing a highly sensitive and specific method for identifying and quantifying these compounds, even at very low concentrations. ijpras.com These advanced methodologies are crucial for applications in various fields, including medicinal chemistry and materials science, where precise and reliable analytical data is paramount.

Computational Chemistry and in Silico Investigations of 1h Pyrrole 3 Methanol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. researchgate.netmdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, energies, and reactivity indicators for compounds like 1H-Pyrrole-3-methanol. mdpi.commdpi.com This method is instrumental in understanding the fundamental chemical behavior of the molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comyoutube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole (B145914) ring, reflecting its aromatic character and the electron-donating nature of the nitrogen atom's lone pair. The LUMO, conversely, would likely be spread across the ring system as an antibonding π* orbital. The analysis of these orbitals helps predict how the molecule will interact with other reagents. researchgate.netlibretexts.org

Table 1: Conceptual DFT-Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.govwikipedia.org |

Note: The values presented are illustrative and represent typical results obtained from DFT calculations for similar heterocyclic compounds.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be used to interpret experimental spectra. For this compound, DFT can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govfigshare.com By comparing the calculated spectra with experimental data, a detailed assignment of signals to specific atoms and vibrational modes can be achieved, confirming the molecular structure. nih.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR (N-H proton) | 10.5 ppm | 10.3 ppm |

| ¹³C NMR (C-OH carbon) | 60.2 ppm | 59.8 ppm |

| IR Freq. (O-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| IR Freq. (N-H stretch) | 3410 cm⁻¹ | 3400 cm⁻¹ |

Note: These values are conceptual and serve to illustrate the typical correlation between DFT-predicted and experimentally measured spectroscopic data.

DFT calculations allow for the precise identification of nucleophilic (electron-rich) and electrophilic (electron-poor) sites within a molecule. researchgate.net A nucleophile is a species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com For this compound, the electron-rich π-system of the pyrrole ring and the lone pairs on the oxygen atom of the hydroxymethyl group are predicted to be the primary nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group and the acidic proton on the nitrogen atom are expected to be the main electrophilic sites, susceptible to attack by nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. figshare.commdpi.com For this compound, MD simulations can model the rotation around the C-C bond connecting the hydroxymethyl group to the pyrrole ring, revealing the most stable conformations. Furthermore, when simulated in a solvent like water, MD can elucidate the specific hydrogen bonding interactions between the molecule's -OH and -NH groups and the surrounding solvent molecules, a phenomenon known as solvation. unife.it These simulations are crucial for understanding how the solvent influences the molecule's structure and reactivity. figshare.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. researchgate.net This method is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net For this compound, TD-DFT calculations can identify the nature of these transitions, such as π→π* transitions within the pyrrole ring, and predict their corresponding absorption wavelengths. This information is vital for understanding the photophysical properties of the molecule. arxiv.org

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. rsc.org It is calculated using DFT and is invaluable for predicting how a molecule will interact with other chemical species. nih.gov The MEP map uses a color scale to denote different regions of electrostatic potential:

Red: Regions of most negative potential, indicating high electron density. These are typically associated with lone pairs on electronegative atoms and are prime sites for electrophilic attack. nih.govresearchgate.net

Blue: Regions of most positive potential, indicating electron deficiency. These areas are susceptible to nucleophilic attack. nih.govresearchgate.net

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would show a negative potential (red/yellow) around the oxygen atom and the delocalized π-cloud of the pyrrole ring, highlighting these as nucleophilic centers. A positive potential (blue) would be localized on the hydrogen atoms of the N-H and O-H groups, identifying them as the primary electrophilic sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed understanding of charge transfer, electron delocalization, and hyperconjugative interactions, which are crucial for determining molecular stability. In the context of this compound, NBO analysis elucidates the electronic interactions between the pyrrole ring and the methanol (B129727) substituent.

NBO analysis reveals significant charge transfer interactions within the this compound structure. The most significant of these are typically the π → π* and n → π* transitions. nih.gov The π → π* interactions correspond to the delocalization of electrons within the pyrrole ring's conjugated system, which is fundamental to its aromatic character and stability. nih.gov The lone pair on the nitrogen atom (an n orbital) can also donate electron density into the antibonding π* orbitals of the ring, further stabilizing the molecule. The presence of the methanol group introduces additional possibilities for hyperconjugative interactions, such as those between the oxygen's lone pairs and the ring's orbitals.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) - Representative |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | π → π | ~20-25 |

| LP(N) | π(C1-C2) | n → π | ~15-20 |

| π(C3-C4) | π(N-C1) | π → π | ~18-23 |

| LP(O) | σ(C-H of CH2) | n → σ | ~2-5 |

In Silico Drug Discovery: Molecular Docking and ADME/T Prediction

In silico methods are integral to modern drug discovery, providing rapid and cost-effective ways to predict the potential of a compound to be a successful drug. These methods include molecular docking, which predicts the binding affinity and orientation of a ligand to a protein target, and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties.

Molecular Docking: Molecular docking simulations are performed to understand how a small molecule like this compound might interact with a biological target, typically a protein receptor or enzyme. While specific docking studies on this compound are not widely published, research on structurally similar pyrrole derivatives shows their potential to bind to various targets, including protein kinases like VEGFR-2. nih.govnih.gov These studies reveal that the pyrrole core can act as a scaffold, with substituents forming key interactions like hydrogen bonds and hydrophobic contacts within the protein's active site. nih.gov For this compound, the hydroxyl (-OH) group and the pyrrole's N-H group are potential hydrogen bond donors and acceptors, which could facilitate strong binding to a target protein.

ADME/T Prediction: ADME/T profiling predicts a compound's pharmacokinetic and toxicological properties. Computational tools are used to assess parameters that determine a molecule's druglikeness. For pyrrole-based compounds, in silico studies often suggest favorable ADME properties. nih.govnih.gov Many derivatives are predicted to have good oral bioavailability and adhere to Lipinski's Rule of Five, a set of guidelines used to evaluate druglikeness. nih.gov These predictions often indicate high gastrointestinal (GI) absorption and, in many cases, an inability to penetrate the blood-brain barrier (BBB), which can be a desirable trait to avoid central nervous system side effects. researchgate.netuomustansiriyah.edu.iq Predictions also cover metabolism, such as potential inhibition of cytochrome P450 (CYP) enzymes, which is critical for avoiding drug-drug interactions. uomustansiriyah.edu.iq

| ADME/T Parameter | Predicted Property for this compound (Representative) | Significance |

|---|---|---|

| Lipinski's Rule of Five | Compliant | Indicates good potential for oral bioavailability. |

| Gastrointestinal (GI) Absorption | High | Suggests the compound can be effectively absorbed from the gut. researchgate.netuomustansiriyah.edu.iq |

| Blood-Brain Barrier (BBB) Penetration | Low/None | Indicates a lower likelihood of CNS side effects. researchgate.net |

| CYP450 Inhibition (e.g., CYP1A2, CYP2D6) | Likely non-inhibitor | Suggests a lower potential for metabolic drug-drug interactions. uomustansiriyah.edu.iq |

| Ames Mutagenicity | Non-mutagenic | Predicts a low risk of being carcinogenic. |

| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low risk | Indicates a lower potential for cardiotoxicity. |

Biological Activities and Medicinal Chemistry Applications of 1h Pyrrole 3 Methanol Derivatives

Antimicrobial Activity: Antibacterial and Antifungal Potentials

Pyrrole (B145914) derivatives have demonstrated notable potential as antimicrobial agents, with various synthesized compounds exhibiting activity against a range of bacterial and fungal pathogens. nih.gov Structure-activity relationship studies indicate that the nature and position of substituents on the pyrrole ring play a crucial role in determining the antimicrobial efficacy and spectrum. acgpubs.org

Newly synthesized series of pyrrole derivatives have shown promising results. For instance, certain amine derivatives were screened against Escherichia coli and Staphylococcus aureus for antibacterial activity and against Aspergillus niger and Candida albicans for antifungal activity. researchgate.net Some of these compounds exhibited potent antibacterial potential, with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL. researchgate.net The presence of a 4-hydroxyphenyl ring in one of the more potent compounds was suggested to be responsible for its significant activity against C. albicans. researchgate.net

Other studies have focused on creating pyrrole derivatives fused with other heterocyclic rings, such as oxadiazole, triazole, and thiadiazole. derpharmachemica.comresearchgate.net One such study revealed that a derivative containing a triazole ring was highly active against Pseudomonas aeruginosa, while a derivative with a thiadiazole ring showed high activity against A. niger. derpharmachemica.com The antimicrobial screening of these novel compounds often uses standard drugs like Ciprofloxacin for bacteria and Clotrimazole for fungi as benchmarks for comparison. researchgate.netderpharmachemica.com Research has also explored trifluoromethyl pyrrole derivatives, with certain compounds featuring specific substitutions (o-OH and m′-NO2 groups) exhibiting superior antimicrobial activity, highlighting their potential for managing infections, particularly in chronic wounds. nih.gov

| Compound Type | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Pyrrole amine derivatives | S. aureus, E. coli | MIC value of 16 µg/mL | researchgate.net |

| 4-hydroxyphenyl substituted pyrrole | C. albicans | Potent antifungal activity | researchgate.net |

| Pyrrole-triazole derivative (Compound 4) | P. aeruginosa | Highly active (Zone of inhibition) | derpharmachemica.comresearchgate.net |

| Pyrrole-thiadiazole derivative (Compound 7) | A. niger | Highly active (Zone of inhibition) | derpharmachemica.comresearchgate.net |

| Trifluoromethyl pyrrole derivatives | S. aureus, Candida sp. | Significant antibacterial and antifungal activity | nih.gov |

Antileishmanial Efficacy Studies

Leishmaniasis remains a significant global health problem, and the search for new, effective, and safe therapeutic agents is a priority. Pyrrole-based compounds have emerged as a promising area of investigation for antileishmanial drug discovery.

A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against visceral leishmaniasis. rsc.org Among the tested compounds, one derivative, 5m , demonstrated significant in vitro antileishmanial activity with an anti-amastigote IC₅₀ value of 8.36 μM and a selectivity index of 7.79. rsc.org Furthermore, in vivo studies in infected Balb/c mice showed that compound 5m led to a 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden. rsc.org

Other research has explored different heterocyclic scaffolds incorporating the pyrrole moiety. While some studies on scaffolds like benzothiadiazine-1,1-dioxide did not yield significant antileishmanial hits (IC₅₀ values > 10 μM), they contribute to the broader understanding of structure-activity relationships for antiprotozoan agents. nih.gov The investigation of pyrazole (B372694) and pyrano[2,3-c]pyrazole derivatives has also shown that these scaffolds can produce compounds with potent antileishmanial activity against Leishmania major, with some derivatives exhibiting significantly lower IC₅₀ values (34.79–43.55 μg/mL) than the standard drug, Glucantime. nih.gov These findings underscore the potential of developing pyrrole-related heterocyclic compounds as novel treatments for leishmaniasis.

Neuropharmacological Properties and Central Nervous System Interactions

The pyrrole scaffold is a key feature in molecules with significant interactions within the central nervous system (CNS). Derivatives have been investigated for their ability to modulate neurotransmitter systems and for their potential as therapeutic agents for neurological disorders and pain management.

Pyrrole derivatives have been identified as promising multi-target agents for complex neurological conditions like Alzheimer's disease. Research into novel pyrrole-based hydrazide-hydrazones has revealed compounds with dual inhibitory capacity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes in neurotransmitter metabolism. nih.govresearchgate.net One unsubstituted pyrrole-based hydrazide demonstrated the best dual-acting profile with an IC₅₀ of 0.665 μM for MAO-B and 4.145 μM for AChE. researchgate.net Molecular docking studies suggest that the pyrrole ring engages in favorable hydrophobic interactions within the active site of MAO-B. nih.gov

Furthermore, the interaction of psychoactive compounds, including those with pyrrolidine (B122466) structures, with human organic cation transporters (hOCTs) and the plasma membrane monoamine transporter (hPMAT) has been explored. nih.gov These transporters are involved in the clearance of monoamines and are considered high-capacity, low-affinity systems. Many CNS-active drugs inhibit substrate uptake by hOCT1 and hOCT2 in the low micromolar range, indicating a potential mechanism for drug-drug interactions and off-target effects. nih.gov

The inhibition of nerve action potential conduction is a possible mechanism for producing analgesia. mdpi.com While research specifically detailing the analgesic and anesthetic properties of 1H-Pyrrole-3-methanol derivatives is limited, the broader class of pyrrole-containing compounds includes established non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic effects, such as tolmetin (B1215870) and ketorolac. nih.gov These drugs function by inhibiting cyclo-oxygenase (COX) enzymes. The potential for novel pyrrole derivatives to act as analgesics is an area of active research, building on the established precedent of existing pyrrole-based drugs.

Anticancer and Cytotoxic Activities Against Various Cell Lines

The pyrrole moiety is a constituent of numerous compounds investigated for their anticancer properties. researchgate.net Derivatives of this compound have shown significant cytotoxic activity against a wide range of cancer cell lines, often with selectivity towards cancer cells over normal cells. clockss.orgresearchgate.net

Studies on 3,4-disubstituted pyrrole derivatives have demonstrated their potent cell proliferation inhibiting activities. For example, 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole showed cytotoxicity against MGC80-3 (gastric cancer), CHO (Chinese hamster ovary), A375 (melanoma), and HeLa (cervical cancer) cell lines, comparable to the standard drug Paclitaxel. clockss.org A key finding was that many of these new pyrrole analogues displayed minimal cytotoxicity against normal cell lines (HUVEC and NIH/3T3), suggesting a favorable selectivity profile. clockss.orgresearchgate.net

Specific pyrrole derivatives have been synthesized as inhibitors of protein kinases, which are crucial in cancer cell signaling. nih.gov Compounds like MI-1 (chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione) and D1 (5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one) were found to bind to and inhibit EGFR and VEGFR, inducing apoptosis in malignant cells. nih.gov Another derivative, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester named RDS 60 , significantly inhibited the replication of human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com

| Compound/Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole (2r) | MGC80-3, CHO, A375, Hela | Similar to Paclitaxel | clockss.org |

| 3-(substituted aroyl)-4-(3,4,5-trimethoxy phenyl)-1H-pyrrole (3f) | A375, CT-26, Hela, MGC80-3, NCI-H460, SGC-7901 | 8.2-31.7 μM | researchgate.net |

| 4-methyloxy phenyl-1H-pyrrole (3o) | MGC80-3 | 11.9 μM | researchgate.net |

| RDS 60 | HNSCC cell lines | Inhibited replication at 2 μM | mdpi.com |

| MI-1 and D1 | Malignant cells (unspecified) | Induced apoptosis | nih.gov |

Anti-inflammatory Effects

Pyrrole derivatives are well-represented among anti-inflammatory agents. nih.gov The structural framework of pyrrole is found in several widely used NSAIDs, which primarily exert their effects through the inhibition of COX enzymes. nih.gov

Research has extended to novel pyrrole derivatives with potent anti-inflammatory properties that may act through various mechanisms. The protein kinase inhibitor MI-1 demonstrated a more pronounced anti-inflammatory effect than prednisolone (B192156) in a rat model of acetic acid-induced ulcerative colitis. nih.gov This compound was shown to restore colon mucosa integrity, decrease inflammation, and normalize the tissue's redox balance by acting as an antioxidant. nih.gov

The antioxidant activity of pyrrole derivatives is a significant contributor to their anti-inflammatory effects. In inflamed colonic tissue, the derivatives MI-1 and D1 were shown to reduce lipid and protein peroxidation products by 43-67% and increase the activity of superoxide (B77818) dismutase, restoring these values to control levels. nih.gov Other research has focused on fused pyrrole systems, such as pyrrolopyridines, which have been evaluated for their ability to inhibit pro-inflammatory cytokines. nih.gov Several of these compounds induced significant anti-inflammatory activity, comparable to that of diclofenac, in in vivo models. nih.gov

Antiviral Activity, Including HIV-1 Reverse Transcriptase Inhibition

Derivatives of the pyrrole scaffold have demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). A key target for these compounds is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus. The inhibition of both the RNA-dependent DNA polymerase (RDDP) and the ribonuclease H (RNase H) activities of RT can effectively halt the viral life cycle.

Several studies have focused on synthesizing and evaluating pyrrole derivatives for their anti-HIV-1 efficacy. For instance, certain N-substituted pyrrole derivatives have been identified as potent HIV-1 entry inhibitors, targeting the gp41 transmembrane subunit of the HIV envelope glycoprotein. researchgate.net One such derivative, NSPD-12m, demonstrated strong inhibitory activity against various primary and drug-resistant HIV-1 strains, with EC50 values in the low micromolar range. nih.gov

In the context of reverse transcriptase inhibition, pyrrolyl pyrazoles have been designed as non-diketo acid inhibitors of the HIV-1 RNase H function. One of the most potent compounds in this series exhibited an IC50 value of 0.27 µM against RNase H. nih.gov Other pyrrole derivatives have shown dual inhibitory activity against both HIV-1 integrase and RT RNase H, with IC50 values in the micromolar range. semanticscholar.org The table below summarizes the anti-HIV-1 activity of selected pyrrole derivatives.

| Compound | Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| NSPD-12m | HIV-1 Entry (Primary Strains) | EC50 | 2.03 - 6.85 | nih.gov |

| Pyrrolyl Pyrazole Derivative (11b) | HIV-1 RT RNase H | IC50 | 0.27 | nih.gov |

| Pyrrolyl Derivative (17) | HIV-1 RT RNase H | IC50 | ~20 | semanticscholar.org |

| Pyrrole Carbothioamide Derivative (20) | HIV-1 RT RNase H | IC50 | 6.1 | semanticscholar.org |

Antimalarial Activity Investigations

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. Pyrrole-based compounds have been investigated as a potential source of novel therapeutics in this area.

One class of compounds, the pyrrolo[3,2-f]quinazoline-1,3-diamines, has shown significant promise. A lead compound in this series, WR227825, displayed high in vitro efficacy against P. falciparum with a 50% inhibitory concentration (IC50) of approximately 0.01 ng/mL. nih.gov Further derivatization of this scaffold led to acetamide (B32628) derivatives that not only retained high potency against multiple drug-resistant P. falciparum clones (IC50 < 0.02 ng/mL) but also exhibited high in vivo activity in a rodent model of malaria. nih.gov

The table below presents the in vitro antimalarial activity of selected pyrroloquinazoline derivatives against various P. falciparum clones.

| Compound | P. falciparum Clone | IC50 (ng/mL) | Reference |

|---|---|---|---|

| Acetamide Derivative 3a | D-6 | <0.02 | nih.gov |

| W-2 | <0.02 | ||

| RCS | <0.02 | ||

| TM91C235 | <0.02 | ||

| Acetamide Derivative 3b | D-6 | <0.02 | nih.gov |

| W-2 | <0.02 | ||

| RCS | <0.02 | ||

| TM91C235 | <0.02 |

Enzyme Inhibition Mechanisms and Applications

The structural versatility of the pyrrole nucleus allows for the design of potent and selective inhibitors of various enzymes implicated in disease. These derivatives can interact with enzyme active sites through a range of non-covalent interactions, leading to reversible inhibition.

One area of investigation has been the inhibition of cholinesterases. A series of 1,3-diaryl-pyrrole derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several compounds demonstrated selective and potent inhibition of BChE, with IC50 values in the low micromolar range, comparable to the standard drug donepezil. nih.gov Kinetic studies revealed that these compounds act as reversible, mixed-competitive inhibitors of BChE. nih.gov

Pyrrole derivatives have also been developed as inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling. The most potent analogs in one study exhibited IC50 values of less than 10 nM. nih.gov Furthermore, certain pyrrole derivatives have been shown to inhibit enzymes of the pentose (B10789219) phosphate (B84403) pathway, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), with IC50 values in the millimolar range. bohrium.com

The following table summarizes the enzyme inhibitory activity of selected pyrrole derivatives.

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1,3-Diaryl-pyrrole (3p) | Butyrylcholinesterase (BChE) | IC50 | 1.71 µM | nih.gov |

| Pyrrole Derivative | Lymphocyte-specific kinase (Lck) | IC50 | <10 nM | nih.gov |

| 2-Acetyl-1-methylpyrrole (1g) | Glucose-6-phosphate dehydrogenase (G6PD) | IC50 | 0.022 mM | bohrium.com |

| 6-Phosphogluconate dehydrogenase (6PGD) | IC50 | 0.020 mM |

Design and Development of Pyrrole-Based Therapeutic Agents

The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. researchgate.net This versatility makes it an attractive starting point for the design and development of new therapeutic agents. The development process often involves a combination of rational design, combinatorial synthesis to create libraries of related compounds, and detailed structure-activity relationship (SAR) studies.

Rational drug design of pyrrole-based agents often begins with a known active compound or a hypothesized binding mode to a biological target. For example, the design of pyrrole-based HIV-1 inhibitors has been guided by the structure of the viral enzymes and the desire to create molecules that can effectively block their function. semanticscholar.org Similarly, the development of pyrrole-based enzyme inhibitors often involves computational modeling to predict how different substituents on the pyrrole ring will interact with the enzyme's active site. nih.gov

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying the structure of the pyrrole derivative and assessing the impact of these changes on its biological activity. For instance, in the development of Lck inhibitors, SAR studies helped to identify the key structural features required for potent enzyme inhibition. nih.gov The concise synthesis of diverse libraries of pyrrole-based drug candidates is essential for conducting thorough SAR studies and identifying optimal lead compounds. mdpi.com

Pharmacokinetic Profiling and Metabolic Stability in Biological Systems

The therapeutic potential of a drug candidate is not solely determined by its biological activity but also by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). The pyrrole ring, while a valuable pharmacophore, can be susceptible to metabolic transformations. Therefore, understanding the pharmacokinetic profile and metabolic stability of this compound derivatives is crucial for their development as drugs.

Metabolism often occurs through oxidation, catalyzed by cytochrome P450 enzymes. These reactions can lead to the formation of reactive pyrrolic metabolites that can bind to cellular macromolecules, such as proteins and DNA, potentially causing toxicity. mdpi.com For example, the hepatotoxicity of certain pyrrolizidine (B1209537) alkaloids is attributed to their metabolic activation to reactive pyrrole species. mdpi.com

A study on retrorsine, a hepatotoxic pyrrolizidine alkaloid, investigated the kinetics of the formation of pyrrole-DNA and pyrrole-protein adducts in mice. The results showed that these adducts were formed rapidly, with maximum concentrations reached at approximately 6 hours after administration. The adducts also showed a biphasic elimination pattern, with a fast initial phase followed by a slower, more extended phase, indicating their persistence in the liver. mdpi.com

The following table provides a summary of the kinetic parameters for retrorsine-derived adducts in mice.

| Adduct | Matrix | Tmax (hours) | Persistence | Reference |

|---|---|---|---|---|

| Pyrrole-DNA Adducts | Liver | ~6 | 4 weeks | mdpi.com |

| Pyrrole-Protein Adducts | Liver | ~6 | 8 weeks | mdpi.com |

| Pyrrole-Protein Adducts | Serum | - | 2 weeks | mdpi.com |

Interactions with DNA and Other Biological Macromolecules

The ability of small molecules to interact with biological macromolecules, particularly DNA, is a key mechanism of action for many therapeutic agents. Pyrrole-containing compounds have been designed to bind to specific DNA sequences, offering the potential for targeted gene regulation.

One well-studied class of DNA-binding agents is the pyrrole-imidazole polyamides. These molecules are designed to bind to the minor groove of the DNA double helix in a sequence-specific manner. nih.govnih.gov The binding is governed by a set of recognition rules where pairs of pyrrole and imidazole (B134444) rings distinguish between different DNA base pairs. researchgate.net The interaction involves the formation of hydrogen bonds between the amide groups of the polyamide and the bases on the floor of the minor groove. nih.gov

The binding affinity and specificity of these interactions can be modulated by structural modifications to the polyamide. For example, incorporating polyamine side chains can lead to favorable electrostatic interactions with the DNA phosphate backbone, enhancing the tenacity of DNA binding. nih.gov The binding of these compounds can stabilize the DNA duplex and, in some cases, induce conformational changes. nih.gov

In addition to designed interactions, the reactive metabolites of some pyrrole-containing compounds can form covalent adducts with DNA. As mentioned previously, the metabolic activation of pyrrolizidine alkaloids leads to the formation of pyrrole-DNA adducts, which are implicated in the genotoxicity and carcinogenicity of these compounds. mdpi.com

Applications in Materials Science and Industrial Chemistry

Utilization in Conducting Polymers and Organic Semiconductors

The polymerization of pyrrole (B145914) and its derivatives is a primary method for producing polypyrrole (PPy), a well-known organic conducting polymer. mdpi.com These materials are of significant interest for applications in electronics, sensors, and energy storage due to their unique electrical properties. nih.govscirp.org The incorporation of functional groups onto the pyrrole monomer is a key strategy for modifying the properties of the resulting polymer.

1H-Pyrrole-3-methanol can serve as a monomer in the synthesis of functionalized polypyrrole. The polymerization process, typically achieved through chemical or electrochemical oxidation, involves the coupling of pyrrole rings, primarily at the 2- and 5-positions. researchgate.netresearchgate.net The presence of the 3-hydroxymethyl substituent is expected to influence the polymerization process and the final properties of the polymer.

Research on analogous N-hydroxyalkyl pyrroles has demonstrated that the hydroxyl group affects the electropolymerization potential and the morphology of the resulting polymer films. researchgate.net For instance, a higher potential is often required for the polymerization of hydroxyl-functionalized pyrroles compared to unsubstituted pyrrole. researchgate.net The resulting polymers, such as poly(N-(2-hydroxyethyl)pyrrole), may exhibit a smoother surface morphology compared to the typically globular structure of standard polypyrrole. researchgate.net This suggests that using this compound as a monomer could lead to polypyrrole films with distinct structural and, consequently, electrical characteristics.

The hydroxymethyl group can also impact the polymer's conductivity. While the conjugated backbone of polypyrrole is responsible for its conductivity, side-chain substituents can influence chain packing and inter-chain charge transport. researchgate.net The introduction of the polar -CH2OH group may affect the polymer's solubility and its interaction with dopants, which are crucial for achieving high conductivity.

| Monomer | Polymerization Method | Effect of -OH Group on Polymerization | Resulting Polymer Morphology |

| N-(2-hydroxyethyl)pyrrole | Galvanostatic Polymerization | Higher required potential than unsubstituted pyrrole researchgate.net | Smoother surface compared to standard PPy researchgate.net |

| N-(3-hydroxypropyl)pyrrole | Galvanostatic Polymerization | Higher required potential than unsubstituted pyrrole researchgate.net | Morphology influenced by monomer concentration researchgate.net |

| This compound (Expected) | Chemical or Electrochemical Oxidation | Likely requires adjusted oxidation potential | Potentially altered surface morphology (e.g., smoother) |

This table presents data from analogous N-hydroxyalkyl pyrroles to infer the potential properties of polymers derived from this compound.